(r)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
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Overview
Description
®-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a chemical compound known for its unique structural features and significant applications in various fields. The compound consists of a pyrrolidine ring substituted with a trifluoromethyl group on the phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactor systems allows for precise control over reaction parameters, leading to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
®-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group on the phenyl ring can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving trifluoromethylated compounds.
Industry: The compound is used in the production of agrochemicals, materials, and other industrial products
Mechanism of Action
The mechanism of action of ®-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The pyrrolidine ring may also contribute to the compound’s binding affinity and selectivity for certain receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine hydrochloride: Another compound with a trifluoromethyl group on the phenyl ring, used in organic synthesis and pharmaceuticals.
N-(Trifluoromethyl)phenyl substituted pyrazole derivatives: Compounds with similar structural features, known for their antimicrobial activity.
Uniqueness
®-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is unique due to its specific combination of a pyrrolidine ring and a trifluoromethyl-substituted phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(3R)-3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;/h1-4,9,15H,5-7H2;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXUAAODEDSBMB-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334512-40-1 |
Source
|
Record name | Pyrrolidine, 3-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1), (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334512-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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